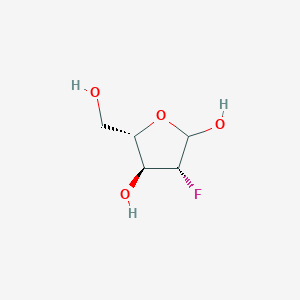
2-deoxy-2-fluoro-L-arabinofuranose
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-deoxy-2-fluoro-L-arabinofuranose is a useful research compound. Its molecular formula is C5H9FO4 and its molecular weight is 152.12 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Medicinal Chemistry
Antiviral and Anticancer Agents
The incorporation of 2-deoxy-2-fluoro-L-arabinofuranose into nucleoside analogs has been shown to enhance their antiviral and anticancer activities. For example, the synthesis of nucleosides containing this sugar has led to compounds that exhibit potent activity against various viral infections and cancer cell lines.
- Case Study : A study demonstrated that 1-(2-deoxy-2-fluoro-1-β-D-arabinofuranosyl)-5-bromouracil (18F-FBAU) showed significant uptake in proliferative tissues, indicating its potential as an antiviral agent targeting DNA synthesis in rapidly dividing cells .
Fluorinated Nucleosides
The fluorination at the 2-position of arabinofuranose enhances the stability of nucleoside analogs against nucleases, making them more effective in gene therapy applications.
- Table 1: Comparison of Antiviral Potency
| Compound | Activity Against Viruses | Stability (Nuclease Resistance) |
|------------------------|--------------------------|--------------------------------|
| 18F-FBAU | High | Improved |
| Standard Nucleosides | Moderate | Low |
Radiotracers in Positron Emission Tomography (PET)
Development of PET Radiotracers
this compound has been utilized in the synthesis of PET radiotracers. These tracers are crucial for imaging techniques that help detect bacterial infections and tumor sites.
- Case Study : Research on arabinofuranose-derived PET radiotracers showed that 2-deoxy-2-[18F]fluoro-D-arabinofuranose (D-2-18F-AF) exhibited significantly higher accumulation in E. coli compared to S. aureus, indicating its potential use in distinguishing between different bacterial infections .
-
Table 2: Uptake of Radiotracers
| Radiotracer | Bacteria Type | Mean Uptake (Bq/10 million cells) |
|------------------------|-----------------|-----------------------------------|
| D-2-[18F]-AF | E. coli | High |
| L-2-[18F]-AF | E. coli | Moderate |
| D-5-[18F]-AF | S. aureus | Low |
Gene Silencing Technologies
Antisense Oligonucleotides
The modification of oligonucleotides with this compound has been shown to improve their efficacy as gene silencing agents. These modified oligonucleotides demonstrate enhanced stability and prolonged intracellular retention.
Propiedades
Fórmula molecular |
C5H9FO4 |
|---|---|
Peso molecular |
152.12 g/mol |
Nombre IUPAC |
(3R,4S,5S)-3-fluoro-5-(hydroxymethyl)oxolane-2,4-diol |
InChI |
InChI=1S/C5H9FO4/c6-3-4(8)2(1-7)10-5(3)9/h2-5,7-9H,1H2/t2-,3+,4-,5?/m0/s1 |
Clave InChI |
RTUWTJAKZMHWBQ-CZBDKTQLSA-N |
SMILES isomérico |
C([C@H]1[C@@H]([C@H](C(O1)O)F)O)O |
SMILES canónico |
C(C1C(C(C(O1)O)F)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















